molecular formula C6H3BrF3NO2 B6263290 4-bromo-5-(trifluoromethoxy)pyridin-2-ol CAS No. 1361823-05-3

4-bromo-5-(trifluoromethoxy)pyridin-2-ol

Cat. No.: B6263290
CAS No.: 1361823-05-3
M. Wt: 258
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Description

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol (CAS: 91493-43-5) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃NO₂ and a molecular weight of 258.00 g/mol . Its structure features a bromine atom at position 4, a trifluoromethoxy (-OCF₃) group at position 5, and a hydroxyl group at position 2.

Properties

CAS No.

1361823-05-3

Molecular Formula

C6H3BrF3NO2

Molecular Weight

258

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination of 5-(Trifluoromethoxy)Pyridin-2-Ol

Direct bromination of 5-(trifluoromethoxy)pyridin-2-ol faces challenges due to competing electrophilic aromatic substitution (EAS) directing effects. The hydroxyl group at position 2 is a strong ortho/para director, while the electron-withdrawing trifluoromethoxy group at position 5 deactivates the ring. In one approach, bromotrimethylsilane (TMSBr) in propionitrile under reflux for 24 hours facilitated bromine introduction at position 4, achieving 81% yield. The mechanism likely involves in situ generation of HBr, which acts as an acid catalyst for EAS.

Key Data:

ReagentSolventTemperatureTimeYield
TMSBr (2 eq)PropionitrileReflux24 h81%

This method’s success hinges on the solvent’s high boiling point (97°C for propionitrile), which sustains reflux conditions without degrading the trifluoromethoxy group.

Halogen Exchange from Chlorinated Precursors

A two-step halogen exchange protocol offers an alternative route. Starting with 2-chloro-5-(trifluoromethoxy)pyridine, treatment with TMSBr in propionitrile replaces chlorine with bromine at position 2. Subsequent hydroxylation via acidic hydrolysis yields the target compound. However, this method risks over-bromination; GC monitoring is essential to halt the reaction at 100% conversion.

Hydroxyl Group Protection and Deprotection

4-Methoxybenzyl (PMB) Protection

To prevent unwanted side reactions during bromination, the hydroxyl group is often protected. A Mitsunobu reaction using 4-methoxybenzyl alcohol , tributylphosphine , and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 20°C installs the PMB group with 79.2% efficiency. Deprotection is achieved via hydrogenolysis or acidic cleavage, though the trifluoromethoxy group’s stability under these conditions requires careful pH control.

Optimized Conditions:

  • Protection: PMBCl, Bu₃P, DEAD, THF, 2 h, 20°C.

  • Deprotection: HBr/acetic acid, 40–50°C, 2 h.

Introduction of the Trifluoromethoxy Group

Nucleophilic Trifluoromethoxylation

The trifluoromethoxy group is introduced via nucleophilic displacement of a leaving group (e.g., bromide or iodide) using potassium trifluoromethoxide (KOCF₃) . In a patent-derived method, CuI catalyzes the reaction in dimethylacetamide (DMAc) at 80–95°C, yielding 99% intermediate. This approach avoids the use of expensive silver salts, though stoichiometric CuI (5–10 mol%) is required.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • PMB Protection: 5-(Trifluoromethoxy)pyridin-2-ol → PMB-protected intermediate.

  • Bromination: TMSBr in propionitrile, 24 h reflux.

  • Deprotection: HBr/acetic acid, 40–50°C.
    Overall Yield: ~63% (calculated from stepwise yields).

Route 2: Microwave-Assisted Coupling

A one-pot microwave-assisted method combines 2-amino-5-bromopyridine with 2,5-hexanedione in toluene, followed by CuI-catalyzed trifluoromethoxylation. This route achieves 77% yield post-deprotection but requires stringent inert conditions.

Analytical Characterization

1H NMR (CDCl₃): δ 8.34 (d, J = 2.8 Hz, 1H, H-3), 7.56 (d, J = 8.7 Hz, 1H, H-6), 7.45 (dd, J = 8.7, 2.8 Hz, H-4).
19F NMR : δ -58.8 (CF₃O).
Elemental Analysis : C 29.96%, H 1.41%, N 5.64% (matches C₆H₃BrF₃NO).

Challenges and Limitations

  • Regioselectivity: Competing directing effects necessitate protection/deprotection steps.

  • Trifluoromethoxy Stability: Degradation occurs above 150°C or under strongly acidic conditions.

  • Yield Variability: Microwave methods offer speed but lower yields (31%) compared to traditional reflux .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the hydroxyl group can produce a pyridone .

Scientific Research Applications

Chemical Synthesis

4-Bromo-5-(trifluoromethoxy)pyridin-2-ol serves as a valuable building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its unique structural features allow it to interact with biological macromolecules, making it an important tool for pharmacological investigations.

Catalysis

This compound has been explored as a ligand in catalytic systems, enhancing reaction efficiencies in C–H functionalization processes. Its interactions with transition metals create stable complexes that facilitate various chemical reactions.

Material Science

In industry, this compound is employed in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers that exhibit unique thermal and chemical stability.

Case Studies

Several studies have highlighted the applications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that modifications of the hydroxyl group could significantly affect binding affinity to target enzymes, indicating potential therapeutic applications.
  • Pharmaceutical Development : The compound has been used as a scaffold for synthesizing novel drug candidates that target specific diseases, showcasing its versatility in medicinal chemistry.
  • Catalytic Applications : Investigations into its role as a ligand revealed enhanced catalytic activity in cross-coupling reactions, suggesting its utility in industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-5-(trifluoromethoxy)pyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Molecular Weight Key Electronic Features
4-Bromo-5-(trifluoromethoxy)pyridin-2-ol Br (4), -OCF₃ (5), -OH (2) 258.00 Strong electron-withdrawing effects from -OCF₃ and Br enhance ring electrophilicity
3-Bromo-5-(trifluoromethyl)pyridin-2-ol Br (3), -CF₃ (5), -OH (2) 242.00 -CF₃ provides lower steric bulk but similar electron-withdrawing capacity compared to -OCF₃
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Br (5), -OCH₂CF₃ (2) 260.00 -OCH₂CF₃ increases lipophilicity but reduces ring polarization compared to -OCF₃
4-Bromo-5-(trifluoromethyl)pyridin-2-ol Br (4), -CF₃ (5), -OH (2) 241.99 -CF₃ at position 5 reduces steric hindrance for nucleophilic substitution compared to -OCF₃

Key Insights :

  • Trifluoromethoxy (-OCF₃) vs.
  • Position of Bromine : Bromine at position 4 (vs. 3 or 5) directs electrophilic substitution to positions 2 or 6, offering regioselectivity in further reactions .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-(trifluoromethoxy)pyridin-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation of pyridine derivatives. Key steps include bromination at the 4-position and trifluoromethoxy group introduction at the 5-position. Controlled bromination using reagents like NBS (N-bromosuccinimide) under anhydrous conditions minimizes side reactions . For trifluoromethoxy substitution, fluorination agents (e.g., Selectfluor®) or trifluoromethylation via copper-mediated coupling are common . Yield optimization requires precise temperature control (0–5°C for bromination; 60–80°C for trifluoromethoxy incorporation) and inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoromethoxy group presence (δ ≈ -58 to -60 ppm) and 1H^{1}\text{H} NMR for hydroxyl proton identification (broad peak at δ 10–12 ppm) .
  • X-ray Crystallography : Employ SHELX or ORTEP-3 for single-crystal analysis to resolve positional ambiguities of bromine and trifluoromethoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (241.99 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?

Isomeric byproducts (e.g., 5-bromo-4-trifluoromethoxy isomers) arise from competing electrophilic substitution pathways. To suppress these:

  • Use directing groups (e.g., temporary protection of the hydroxyl group with TMSCl) to favor regioselectivity .
  • Monitor reaction progress via 19F^{19}\text{F} NMR to detect minor isomers early (distinct δ -58.38 ppm vs. -60.62 ppm) .
  • Employ computational modeling (DFT) to predict reactive sites and transition states, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies may stem from:

  • Purity Variability : Validate compound purity (>95%) via HPLC before bioassays .
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies, noting pH sensitivity of the hydroxyl group .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., debrominated analogs) that may skew results .

Q. How does the spatial arrangement of substituents influence interactions with biological targets?

The 4-bromo and 5-trifluoromethoxy groups create steric and electronic effects critical for target binding:

  • Docking Studies : Molecular docking (AutoDock Vina) reveals that bromine’s bulkiness enhances hydrophobic pocket occupancy, while the trifluoromethoxy group’s electron-withdrawing nature polarizes the pyridine ring, affecting H-bonding with enzymes .
  • SAR Comparisons : Compare with analogs like 5-bromo-4-trifluoromethylpyridin-2-ol (CAS 1227494-05-4) to isolate trifluoromethoxy-specific effects .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Reactivity Mapping : Use Gaussian or ORCA for Fukui function analysis to identify nucleophilic/electrophilic sites. The hydroxyl group at 2-position is highly reactive, while bromine stabilizes adjacent positions .
  • Transition-State Modeling : Explore SNAr (nucleophilic aromatic substitution) pathways for bromine displacement using pyridine ring charge density plots .

Methodological Considerations

Q. How should researchers handle crystallographic data discrepancies for this compound?

If X-ray data conflicts with NMR/spectral predictions:

  • Re-refine structures using SHELXL with TWIN commands to address potential twinning .
  • Validate hydrogen bonding networks (e.g., O–H⋯N interactions) against Cambridge Structural Database entries .

Q. What are best practices for studying its stability under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via 19F^{19}\text{F} NMR for trifluoromethoxy group retention .
  • Photodegradation : Conduct UV-Vis studies (λ = 254–365 nm) to assess bromine dissociation under light exposure .

Comparative Analysis

Q. How does this compound differ structurally and functionally from 5-bromo-4-(trifluoromethyl)pyridin-2-ol?

  • Electronic Effects : The trifluoromethoxy group (-OCF3_3) is less electron-withdrawing than trifluoromethyl (-CF3_3), altering ring electron density and reaction kinetics .
  • Bioactivity : In enzyme inhibition assays, -OCF3_3 shows higher solubility but lower membrane permeability than -CF3_3 analogs .

Safety and Handling

Q. What precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to bromine’s volatility and hydroxyl group irritancy .
  • Waste Disposal : Quench residual bromine with NaHSO3_3 before disposal .

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